molecular formula C7H8F2O B590010 (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one CAS No. 142473-47-0

(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one

Cat. No.: B590010
CAS No.: 142473-47-0
M. Wt: 146.137
InChI Key: MBJGNPTUMRYILC-GUCUJZIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3S,4S)-2,3-difluorobicyclo[221]heptan-7-one is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the selective fluorination of bicyclo[2.2.1]heptan-7-one using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone group can also participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-7-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    2,3-Difluorobicyclo[2.2.1]heptane: Similar structure but lacks the ketone group, affecting its chemical reactivity and applications.

Uniqueness

(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one is unique due to the presence of both fluorine atoms and a ketone group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the ketone group provides a versatile functional site for further chemical modifications.

Properties

CAS No.

142473-47-0

Molecular Formula

C7H8F2O

Molecular Weight

146.137

IUPAC Name

(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one

InChI

InChI=1S/C7H8F2O/c8-5-3-1-2-4(6(5)9)7(3)10/h3-6H,1-2H2/t3-,4+,5+,6-

InChI Key

MBJGNPTUMRYILC-GUCUJZIJSA-N

SMILES

C1CC2C(C(C1C2=O)F)F

Synonyms

Bicyclo[2.2.1]heptan-7-one, 2,3-difluoro-, (1R,2R,3S,4S)-rel- (9CI)

Origin of Product

United States

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